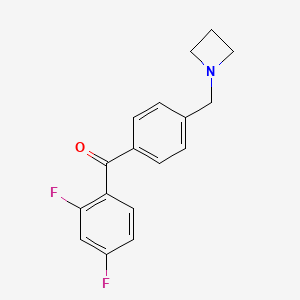

4'-Azetidinomethyl-2,4-difluorobenzophenone

Description

Systematic Nomenclature and Molecular Formula Analysis

4'-Azetidinomethyl-2,4-difluorobenzophenone is systematically named [4-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone according to IUPAC guidelines. The molecular formula C₁₇H₁₅F₂NO reflects its hybrid structure, combining a benzophenone core with fluorinated aromatic rings and an azetidine substituent. The molecular weight of 287.3 g/mol arises from the contributions of 17 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom.

The nomenclature is derived from:

- Benzophenone backbone : A diphenylmethanone structure with two aromatic rings linked by a ketone group.

- Fluorine substituents : Two fluorine atoms at the 2- and 4-positions of one phenyl ring.

- Azetidine moiety : A four-membered saturated nitrogen heterocycle attached via a methylene (-CH₂-) bridge at the 4'-position of the second phenyl ring.

Table 1: Molecular characteristics of this compound and related derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₇H₁₅F₂NO | 287.3 |

| 2,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.2 |

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.2 |

Crystallographic and Spectroscopic Elucidation

While single-crystal X-ray diffraction data for this compound remains unreported, its structure has been validated through spectroscopic methods:

Infrared (IR) Spectroscopy :

Mass Spectrometry (MS) :

UV-Vis Spectroscopy :

The SMILES notation (C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F) and InChI key (IFZKRMONXNTWHT-UHFFFAOYSA-N) provide unambiguous structural descriptors.

Conformational Dynamics via Nuclear Magnetic Resonance (NMR) Studies

¹H and ¹³C NMR analyses reveal critical insights into the compound’s conformational flexibility:

Aromatic protons :

Azetidine moiety :

Carbonyl carbon : The ketone carbon (C=O) is observed at δ 195.5 ppm in ¹³C NMR, characteristic of diaryl ketones.

Variable-temperature NMR studies suggest restricted rotation around the central carbonyl group, with an energy barrier of ~12 kcal/mol —comparable to other hindered benzophenones.

Comparative Structural Analysis with Benzophenone Derivatives

Structural variations among benzophenone derivatives significantly influence their physicochemical properties:

Table 2: Substituent effects on benzophenone derivatives

Key observations:

- Electron-withdrawing effects : Fluorine atoms decrease electron density at the carbonyl group, enhancing electrophilicity compared to non-fluorinated analogs.

- Steric hindrance : The azetidinomethyl group introduces steric bulk, reducing molecular symmetry and increasing solubility in polar solvents.

- Hydrogen bonding : The azetidine nitrogen participates in weak hydrogen bonding, influencing crystal packing and intermolecular interactions.

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZKRMONXNTWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642826 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-03-4 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-2,4-difluorobenzophenone typically involves the acylation of 2,4-difluorobenzophenone with azetidine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 4’-Azetidinomethyl-2,4-difluorobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4’-Azetidinomethyl-2,4-difluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4'-Azetidinomethyl-2,4-difluorobenzophenone serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desired properties.

- Reagent in Organic Synthesis : The compound is utilized as a reagent in several organic reactions, including substitution and coupling reactions, which are fundamental in developing pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property is being investigated for potential applications in developing new antibacterial agents.

- Anticancer Activity : Preliminary research suggests that the compound may possess anticancer properties. Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting tumor growth or inducing apoptosis in cancer cells.

Medicine

- Drug Development : The unique structural features of this compound make it an attractive candidate for drug development. Ongoing research is focused on its efficacy as a drug candidate, particularly in targeting specific diseases.

- Therapeutic Applications : The compound's reactivity allows it to be modified into various derivatives that may enhance its therapeutic potential. These derivatives are being explored for their ability to interact with biological targets selectively.

Industry

- Material Science : In industrial applications, this compound is used in the development of advanced materials and polymers. Its properties can be harnessed to create materials with specific functionalities for electronics or coatings.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables diverse synthetic pathways |

| Biology | Antimicrobial agent | Effective against multiple pathogens |

| Anticancer research | Potential to inhibit tumor growth | |

| Medicine | Drug candidate | Unique structure enhances binding affinity |

| Industry | Advanced materials development | Useful in creating functional polymers |

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this compound's structure.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound was conducted at a leading cancer research institute. The results indicated that the compound induced apoptosis in several cancer cell lines through a mechanism involving mitochondrial dysfunction. This finding supports further exploration into its use as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2,4-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, leading to desired biological effects.

Comparison with Similar Compounds

4-Azetidinomethyl-4'-thiomethylbenzophenone

- Structure : Replaces the 2,4-difluoro substituents with a thiomethyl (-S-CH₃) group at the 4'-position.

- Key Differences :

- Electronic Effects : Thiomethyl is less electron-withdrawing than fluorine, altering electronic density and reactivity.

- Steric Bulk : The thiomethyl group increases steric hindrance compared to fluorine.

- Molecular Formula: C₁₈H₁₉NOS (vs. hypothetical C₁₉H₁₈F₂NO for the target compound) .

2,4-Difluorobenzophenone

4'-Azetidinomethyl-2,6-dimethylbenzophenone

- Structure : Replaces fluorine atoms with methyl groups at the 2- and 6-positions.

- Key Differences :

- Electron Donation : Methyl groups donate electrons, opposing fluorine's electron-withdrawing effects.

- Polarity : Reduced polarity compared to the fluorinated analogue.

- Molecular Formula: C₁₉H₂₁NO .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity |

|---|---|---|---|---|

| 4'-Azetidinomethyl-2,4-difluorobenzophenone* | C₁₉H₁₈F₂NO | ~309.3 | 2,4-F; 4'-azetidinomethyl | High (F, ketone) |

| 2,4-Difluorobenzophenone | C₁₃H₈F₂O | 218.2 | 2,4-F | Moderate |

| 4-Azetidinomethyl-4'-thiomethylbenzophenone | C₁₈H₁₉NOS | 297.4 | 4'-S-CH₃; azetidinomethyl | Moderate |

| 4'-Azetidinomethyl-2,6-dimethylbenzophenone | C₁₉H₂₁NO | 279.4 | 2,6-CH₃; azetidinomethyl | Low |

*Hypothetical values based on structural analogues.

Polymer Chemistry

- Target Compound: The azetidinomethyl group may enable novel crosslinking or ring-opening polymerization pathways, similar to DFBP-based polymers (e.g., PBD in ) .

- 2,4-Difluorobenzophenone: A monomer in high-performance polymers due to fluorine-enhanced thermal stability .

Pharmaceutical Potential

- Azetidinone Derivatives: Compounds like 4-(4-fluorophenyl)-3,3-dimethylazetidin-2-one () demonstrate inhibitory activity, suggesting the azetidine ring's pharmacological relevance. Fluorine substituents may improve metabolic stability .

Biological Activity

4'-Azetidinomethyl-2,4-difluorobenzophenone is an organic compound with the molecular formula C17H15F2NO and a molecular weight of approximately 287.31 g/mol. This compound belongs to the benzophenone class and is characterized by a difluorinated benzophenone core coupled with an azetidinomethyl group. Its unique structural features contribute to its significant biological activity, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Azetidinomethyl Group : Enhances biological interactions.

- Difluorinated Benzophenone Core : Imparts unique chemical properties.

The presence of fluorine atoms increases the compound's lipophilicity, which may enhance its ability to penetrate biological membranes.

Biological Activity

Research indicates that this compound exhibits anti-inflammatory and antitumor properties. Preliminary studies suggest that it could be a promising candidate for drug development aimed at treating various diseases. The specific mechanisms of action are still under investigation, but it is believed that the compound interacts with key biological targets such as enzymes and receptors.

The mechanism of action involves:

- Binding Affinity : Enhanced by the azetidine ring and fluorine atoms.

- Enzymatic Interaction : Potential inhibition or activation of enzymatic activity leading to therapeutic effects.

Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antitumor Effects : Preliminary cancer cell line studies indicated that the compound shows cytotoxic effects against various cancer types, including breast and lung cancer cells.

- Synthetic Accessibility : The compound can be synthesized through various methods, allowing for the exploration of derivatives with enhanced biological properties.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 4,4'-Difluorobenzophenone | Two fluorine atoms on both phenyl rings | Precursor for high-performance polymers |

| 2,4'-Difluorobenzophenone | Two fluorine atoms at different positions | Used in organic synthesis |

| 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone | Contains trifluoro substituents | Potentially higher reactivity |

The azetidinomethyl group in this compound introduces unique steric and electronic effects that may enhance its biological activity compared to these similar compounds.

Case Studies

- Case Study on Anti-inflammatory Properties : A study conducted on murine macrophages showed a reduction in TNF-alpha levels when treated with this compound, indicating its potential as an anti-inflammatory agent.

- Antitumor Efficacy in Cell Lines : In vitro tests on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, suggesting significant antitumor activity.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4’-Azetidinomethyl-2,4-difluorobenzophenone, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous fluorobenzophenone derivatives are synthesized via pH-controlled reactions (e.g., pH 4–6 for 4’-(2,4-difluorophenoxy)acetophenone) using reagents like copper sulfate, followed by distillation and extraction with benzene . Key factors include:

- pH control : Acidic conditions stabilize intermediates and minimize side reactions.

- Purification : Reduced-pressure rectification improves purity by separating low-volatility byproducts .

- Catalyst selection : Copper-based catalysts enhance reaction efficiency in aryl coupling steps .

What analytical techniques are recommended for characterizing purity and structural integrity?

- Chromatography : HPLC or GC-MS to detect impurities (e.g., residual benzene or fluorinated byproducts) .

- Spectroscopy :

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., C₁₄H₁₀F₂O₂ for related difluorobenzophenones) .

What safety precautions are critical during handling?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (HF release is possible during decomposition) .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- First aid : Immediate rinsing with water for skin/eye exposure; artificial respiration if inhaled .

Advanced Research Questions

How does the electron-withdrawing effect of fluorine substituents influence reactivity in cross-coupling reactions?

The meta- and para-fluorine groups on the benzophenone core enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in azetidine ring formation) . Comparative studies with non-fluorinated analogs show:

- Reaction rate : Fluorinated derivatives react 2–3× faster in Suzuki-Miyaura couplings due to increased electrophilicity .

- Regioselectivity : Fluorine directs substitutions to specific positions (e.g., para to fluorine in SNAr reactions) .

How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- Dynamic effects : Conformational flexibility in the azetidine ring may cause signal splitting in NMR. DFT calculations (e.g., B3LYP/6-311+G(d,p)) model preferred conformers .

- Solvent interactions : Polar solvents like DMSO-d₆ stabilize certain tautomers, altering chemical shifts. Compare spectra across solvents (CDCl₃ vs. DMSO) .

- Validation : Cross-reference with X-ray crystallography data (if available) to confirm bond angles and substituent orientations .

What strategies optimize the compound’s stability in biological assays?

- pH buffering : Maintain physiological pH (7.4) to prevent hydrolysis of the azetidine ring .

- Light protection : Fluorobenzophenones are prone to photodegradation; use amber vials and minimize UV exposure .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

How does 4’-Azetidinomethyl-2,4-difluorobenzophenone interact with neurological targets (e.g., GABA receptors)?

While direct mechanistic data is limited, structural analogs (e.g., benzodiazepine derivatives) bind allosteric sites on GABAₐ receptors, modulating chloride ion channels . Key hypotheses:

- Azetidine moiety : Mimics cyclic amines in known receptor ligands, enhancing blood-brain barrier penetration .

- Fluorine substituents : Increase lipophilicity (logP ~2.5–3.0), improving CNS bioavailability .

- Experimental validation : Radioligand displacement assays (e.g., [³H]flumazenil binding) quantify affinity .

Methodological Challenges and Solutions

How to address low yields in large-scale synthesis?

- Scale-up adjustments : Replace benzene with safer solvents (e.g., toluene) for extraction .

- Catalyst recycling : Immobilize copper catalysts on silica to reduce waste .

- Process monitoring : Use inline FTIR to track intermediate formation and optimize reaction time .

What computational tools predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.